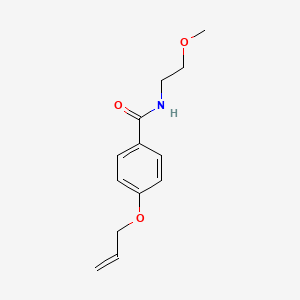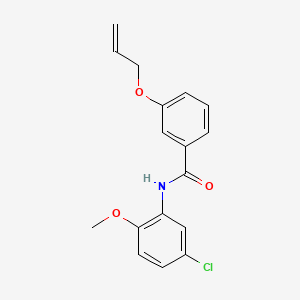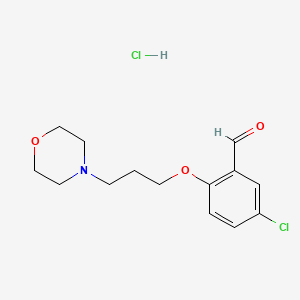
4-(allyloxy)-N-(2-methoxyethyl)benzamide
Overview
Description
4-(allyloxy)-N-(2-methoxyethyl)benzamide, also known as AEMB, is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. AEMB has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The exact mechanism of action of 4-(allyloxy)-N-(2-methoxyethyl)benzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce inflammation and pain, as well as inhibit tumor growth. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In plants, this compound has been shown to enhance root growth and increase the accumulation of secondary metabolites.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(allyloxy)-N-(2-methoxyethyl)benzamide in laboratory experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target molecules, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. It is also important to note that this compound has not yet been approved for human use and should be used with caution in laboratory experiments.
Future Directions
There are several future directions for research on 4-(allyloxy)-N-(2-methoxyethyl)benzamide. One area of interest is the development of novel drug delivery systems using this compound as a carrier molecule. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in the body.
Scientific Research Applications
4-(allyloxy)-N-(2-methoxyethyl)benzamide has been studied extensively for its potential applications in various fields of science. In medicine, this compound has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yield. In material science, this compound has been investigated for its potential use as a polymer additive and as a precursor for the synthesis of other compounds.
properties
IUPAC Name |
N-(2-methoxyethyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9-17-12-6-4-11(5-7-12)13(15)14-8-10-16-2/h3-7H,1,8-10H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKPBMCVGFHLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1,3-benzodioxol-5-yl-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4406331.png)
![1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4406338.png)
![4-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4406341.png)
![methyl 3-[(2-chloro-6-nitrobenzyl)oxy]benzoate](/img/structure/B4406351.png)

![N-(3-chloro-4-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4406361.png)
![1-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4406371.png)

![4-fluoro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzenesulfonamide](/img/structure/B4406388.png)

![4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4406407.png)

![N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4406425.png)
![1-{3-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4406430.png)